molecular formula C10H8O5 B3368618 5,6-Dihydroxy-3-methyl-1-benzofuran-2-carboxylic acid CAS No. 21452-90-4

5,6-Dihydroxy-3-methyl-1-benzofuran-2-carboxylic acid

Cat. No.: B3368618
CAS No.: 21452-90-4
M. Wt: 208.17 g/mol
InChI Key: CPHQVYHVVKBTJH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5,6-Dihydroxy-3-methyl-1-benzofuran-2-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Industrial production methods may involve the use of transition-metal catalysis for the cyclization of aryl acetylenes .

Chemical Reactions Analysis

5,6-Dihydroxy-3-methyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Major products formed from these reactions include quinones, alcohols, and halogenated derivatives .

Scientific Research Applications

5,6-Dihydroxy-3-methyl-1-benzofuran-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

5,6-Dihydroxy-3-methyl-1-benzofuran-2-carboxylic acid can be compared with other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin. These compounds also exhibit significant biological activities, but this compound is unique due to its specific substitution pattern, which enhances its antibacterial and anticancer properties .

Similar compounds include:

Properties

IUPAC Name

5,6-dihydroxy-3-methyl-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5/c1-4-5-2-6(11)7(12)3-8(5)15-9(4)10(13)14/h2-3,11-12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHQVYHVVKBTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC(=C(C=C12)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50667142
Record name 5,6-Dihydroxy-3-methyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50667142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21452-90-4
Record name 5,6-Dihydroxy-3-methyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50667142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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